REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH3:13])=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])#[N:2].C1C(=O)N([Br:21])C(=O)C1>ClC(Cl)(Cl)Cl.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:21][CH2:13][C:4]1[C:3]([C:1]#[N:2])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
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Name
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|
Quantity
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10.6 g
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Type
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reactant
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Smiles
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C(#N)C=1C(=C(C(=O)OC)C=CC1)C
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Name
|
|
Quantity
|
16.2 g
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Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
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100 mg
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Type
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catalyst
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed under nitrogen atmosphere for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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the complete consumption of methyl 3-cyano-2-methylbenzoate (TLC solvent: 10% ethyl acetate in hexane)
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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WASH
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Details
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washed with chloroform (3×20 mL)
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Type
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CONCENTRATION
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Details
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The combined filtrate and washings were concentrated under reduced pressure
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Type
|
WASH
|
Details
|
The residue was washed through a short column of silica gel using 10% ethyl acetate in hexanes as an eluent
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Type
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CONCENTRATION
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Details
|
The eluent was concentrated
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Type
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DRY_WITH_MATERIAL
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Details
|
the resultant product dried under vacuum overnight
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Duration
|
8 (± 8) h
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Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C(=O)OC)C=CC=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.1 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |